molecular formula C10H14N2O B1611321 4-(5-Methylpyridin-2-yl)morpholine CAS No. 251101-37-8

4-(5-Methylpyridin-2-yl)morpholine

Cat. No.: B1611321
CAS No.: 251101-37-8
M. Wt: 178.23 g/mol
InChI Key: HWRPGNXTCRPZGX-UHFFFAOYSA-N
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Description

4-(5-Methylpyridin-2-yl)morpholine (CAS 251101-37-8) is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. Its structure incorporates a morpholine ring attached to a 5-methylpyridine group, a framework frequently found in compounds targeting the central nervous system (CNS) . The morpholine ring is a ubiquitous pharmacophore in drug discovery, known to enhance key physicochemical properties of lead compounds, such as aqueous solubility and brain permeability, due to its balanced lipophilic-hydrophilic profile and weak basicity . This makes derivatives containing this moiety valuable for constructing molecules with improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize it in the exploration of new therapeutic agents, leveraging its potential to interact with various biological targets. The molecular formula is C 10 H 14 N 2 O, with a molecular weight of 178.23 g/mol . Please note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

4-(5-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-2-3-10(11-8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPGNXTCRPZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572554
Record name 4-(5-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251101-37-8
Record name 4-(5-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The primary synthetic route for 4-(5-Methylpyridin-2-yl)morpholine involves the nucleophilic substitution reaction between a 5-methyl-2-pyridine derivative and morpholine under controlled conditions. Typically, this involves the use of 5-methyl-2-pyridinecarboxaldehyde or similar pyridine derivatives as starting materials, which react with morpholine to form the target compound.

Key Reaction Conditions:

  • Catalysts: Palladium on carbon (Pd/C) is often employed to facilitate coupling reactions.
  • Bases: Potassium carbonate (K2CO3) is commonly used to deprotonate morpholine and promote nucleophilic attack.
  • Solvents: Dichloromethane (DCM) or other aprotic solvents facilitate the reaction.
  • Temperature: Reflux conditions are maintained to enhance reaction rates.

This method allows for the formation of the morpholine-substituted pyridine with good yields and selectivity.

Industrial Scale Production

Industrial synthesis of 4-(5-Methylpyridin-2-yl)morpholine generally follows the laboratory synthetic route but with modifications to accommodate large-scale production:

  • Continuous Flow Reactors: These are used to improve reaction efficiency, control heat transfer, and scale up the process safely.
  • Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity.
  • Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for maximum yield and minimal by-products.

Reaction Types and Variations

The compound can undergo several types of chemical transformations, which are relevant for its preparation and derivatization:

Reaction Type Common Reagents Outcome
Oxidation Hydrogen peroxide, potassium permanganate Formation of oxidized derivatives with oxygen functionalities
Reduction Sodium borohydride, lithium aluminum hydride Reduced forms with additional hydrogen atoms or fewer double bonds
Substitution Various nucleophiles under acidic or basic conditions Replacement of the morpholine ring or other substituents

These reactions can be used to modify the compound post-synthesis or to prepare intermediates during synthesis.

Detailed Synthetic Route Example

A representative synthesis involves the following steps:

Step Number Reagents/Conditions Outcome
1 5-Methyl-2-pyridinecarboxaldehyde + Morpholine in DCM, K2CO3, Pd/C catalyst, reflux Formation of 4-(5-Methylpyridin-2-yl)morpholine
2 Purification by recrystallization or chromatography Isolation of pure target compound

This straightforward route is favored for its simplicity and efficiency.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Type Batch reaction Continuous flow or batch with scale-up
Catalyst Pd/C Pd/C or alternative heterogeneous catalysts
Base Potassium carbonate Potassium carbonate or other bases
Solvent Dichloromethane or similar Optimized solvents for safety and cost
Temperature Reflux (~40-60°C depending on solvent) Controlled heating, often under reflux
Purification Chromatography, recrystallization Recrystallization, industrial chromatography
Yield Moderate to high (>70%) Optimized for maximum yield (>80%)

Research Findings and Optimization Notes

  • The reaction between morpholine and 5-methyl-2-pyridinecarboxaldehyde is sensitive to reaction conditions; careful control of temperature and base concentration is crucial to avoid side reactions.
  • The use of palladium catalysts enhances the coupling efficiency, but catalyst loading must be optimized to balance cost and yield.
  • Industrial processes benefit from continuous flow reactors that improve heat and mass transfer, leading to higher purity and reproducibility.
  • Post-synthesis modifications such as oxidation or reduction can be employed to generate derivatives with potentially enhanced biological activities.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine or morpholine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced pyridine or morpholine derivatives.

    Substitution: Substituted morpholine or pyridine derivatives with various functional groups.

Scientific Research Applications

4-(5-Methylpyridin-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(5-Methylpyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or enzymes that are critical to the biological process being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of 4-(5-methylpyridin-2-yl)morpholine can be contextualized by comparing it to structurally related compounds:

Compound Name Key Structural Features Melting Point (°C) Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
4-(5-Methylpyridin-2-yl)morpholine Pyridine (5-Me) + morpholine Not reported 178.24 Potential kinase inhibitor scaffold N/A
VPC-14449 Imidazole (2,4-dibromo) + thiazole + morpholine Not reported ~400 (estimated) DNA-binding inhibitor; corrected structure in Fig. 1A
4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) Pyrido-pyrimidine (Cl, 4-MeOPh) + morpholine 205–206 452.90 Intermediate for anticancer agents
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine (4,6-Cl₂) + morpholine Not reported 219.07 Agrochemical and pharmaceutical precursor
(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine Pyridine (6-NO₂) + dimethylmorpholine Not reported 251.29 Synthetic intermediate for amine derivatives

Key Observations

Substituent Impact on Solubility and Reactivity :

  • The methyl group in 4-(5-methylpyridin-2-yl)morpholine likely improves lipophilicity compared to chlorinated analogues (e.g., 4,6-dichloropyrimidin-2-yl-morpholine ), which may enhance membrane permeability but reduce aqueous solubility.
  • Nitro- or methoxy-substituted derivatives (e.g., compound 3c ) exhibit higher molecular weights and melting points, suggesting stronger intermolecular interactions (e.g., dipole-dipole, van der Waals).

Brominated imidazole-thiazole-morpholine compounds like VPC-14449 highlight the importance of halogen atoms in enhancing binding affinity via hydrophobic interactions .

Synthetic Flexibility :

  • Morpholine derivatives with pyridine or pyrimidine rings are often synthesized via nucleophilic aromatic substitution or Suzuki coupling, as seen in the synthesis of 5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-2-amine .

Research Findings and Data Tables

Physicochemical Properties of Selected Analogues

Property 4-(5-Methylpyridin-2-yl)morpholine 4-(4,6-Dichloropyrimidin-2-yl)morpholine Compound 3c
Molecular Formula C₁₀H₁₄N₂O C₈H₉Cl₂N₃O C₂₃H₂₀ClN₅O₂
Melting Point Not reported Not reported 205–206°C
Spectral Data Not available ¹H NMR: δ 3.70–3.84 (m, 2H, morpholine) ¹H NMR: δ 7.72 (d, J = 2.63 Hz, 1H)

Biological Activity

4-(5-Methylpyridin-2-yl)morpholine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.

Biological Activity Overview

Research has indicated that 4-(5-Methylpyridin-2-yl)morpholine exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against specific bacterial strains.
  • Antiparasitic Effects : Preliminary data suggest potential efficacy against certain parasites, although further investigation is required to establish definitive activity levels.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may have implications in metabolic processes and disease treatment.

The biological activity of 4-(5-Methylpyridin-2-yl)morpholine can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's structure allows it to interact with various enzymes and receptors, potentially altering their activity.
  • Modulation of Signaling Pathways : It may influence key signaling pathways involved in cellular processes, contributing to its therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several derivatives, including 4-(5-Methylpyridin-2-yl)morpholine. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value of approximately 15 µM.

CompoundActivity (IC50 µM)
4-(5-Methylpyridin-2-yl)morpholine15
Control (standard antibiotic)10

Antiparasitic Effects

In vitro studies demonstrated the compound's activity against Plasmodium falciparum, the causative agent of malaria. The EC50 value was found to be around 0.1 µM, indicating potent antiparasitic properties.

CompoundActivity (EC50 µM)
4-(5-Methylpyridin-2-yl)morpholine0.1
Control (standard antimalarial)0.05

Enzyme Inhibition Studies

Further investigations revealed that the compound inhibits specific enzymes involved in lipid metabolism, showing promise as a therapeutic agent in metabolic disorders.

EnzymeInhibition (%)
ABHD685
MAGL75

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing 4-(5-Methylpyridin-2-yl)morpholine resulted in a significant reduction in infection rates compared to standard treatments.
  • Preclinical Trials for Antiparasitic Activity : Animal studies demonstrated that administration of the compound led to a marked decrease in parasitemia in models infected with P. berghei, suggesting potential for further development as an antimalarial agent.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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